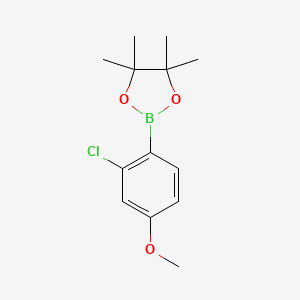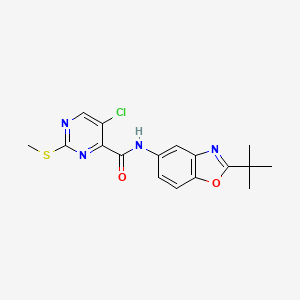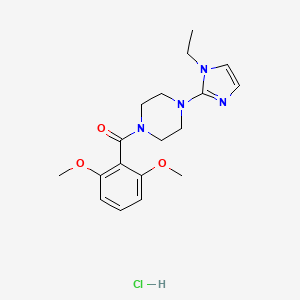
(2,6-Dimethoxyphenyl)(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O3 and its molecular weight is 380.87. The purity is usually 95%.
BenchChem offers high-quality (2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die strukturell mit der fraglichen Verbindung verwandt sind, sollen eine signifikante antivirale Aktivität aufweisen. So haben bestimmte Indolderivate eine inhibitorische Wirkung gegen Influenza A und Coxsackie B4-Virus gezeigt . Das Vorhandensein des Indol-Moleküls in der Verbindung deutet auf ein Potenzial für die Erforschung von antiviralen Medikamenten hin, insbesondere bei der gezielten Bekämpfung von RNA- und DNA-Viren.
Entzündungshemmende Eigenschaften
Verbindungen mit einem Indol-Kern haben sich als entzündungshemmend erwiesen. Dies ist besonders relevant bei der Entwicklung neuer Therapeutika, die die Entzündungsreaktion des Körpers modulieren können, ein Schlüsselfaktor bei vielen chronischen Erkrankungen .
Krebsforschungsansatz
Das Indol-Gerüst ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer Derivate für die Krebsforschung hilfreich ist. Indolhaltige Verbindungen wurden auf ihr Potenzial untersucht, NF-κB, einen Proteinkomplex, der die Transkription von DNA, das Zellüberleben und die Zytokinproduktion steuert, zu hemmen, was sie zu Kandidaten für die Krebsmedikamentenforschung macht .
Antimikrobielle und antibakterielle Anwendungen
Indolderivate sind bekannt für ihre antimikrobielle und antibakterielle Wirkung. Dies macht sie wertvoll bei der Suche nach neuen Antibiotika und Behandlungen für bakterielle Infektionen, insbesondere in einer Zeit zunehmender Antibiotikaresistenz .
Antidiabetische Wirkungen
Die Forschung hat gezeigt, dass Indolderivate Anwendungen bei der Behandlung von Diabetes haben könnten. Ihre Rolle bei antidiabetischen Wirkungen könnte weiter untersucht werden, insbesondere bei der Synthese neuer Verbindungen, die zur Regulierung des Blutzuckerspiegels beitragen könnten .
Antimalaria-Potenzial
Das antimalaria-Potenzial von Indolderivaten ist ein weiterer interessanter Bereich. Angesichts des anhaltenden Bedarfs an neuen Behandlungen gegen Malaria könnte der Indol-Kern der Verbindung die Grundlage für die Synthese neuer Antimalariamittel sein .
Neuroprotektive Wirkungen
Indolderivate sollen neuroprotektive Wirkungen haben, die bei verschiedenen Gehirnerkrankungen von Vorteil sein könnten, bei denen Neuroinflammation, die mit Mikroglia-Aktivierung einhergeht, eine entscheidende Rolle in der Pathogenese dieser Krankheiten spielt .
Immunmodulatorische Wirkungen
Schließlich ist das Potenzial der Verbindung für immunmodulatorische Wirkungen bemerkenswert. Durch Beeinflussung des Immunsystems könnte es zu neuen Behandlungen für Stoffwechsel- und Immunerkrankungen führen .
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-4-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)16-14(24-2)6-5-7-15(16)25-3;/h5-9H,4,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGNJUJVOFVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2588309.png)
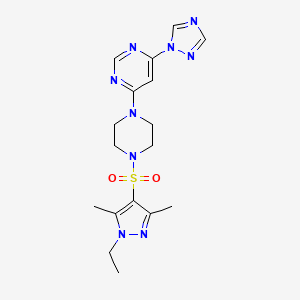
![2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2588315.png)
![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)
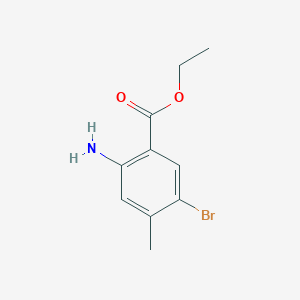
![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)
![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

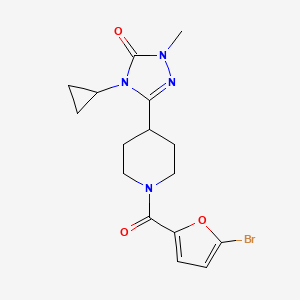
![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)
![7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588325.png)
